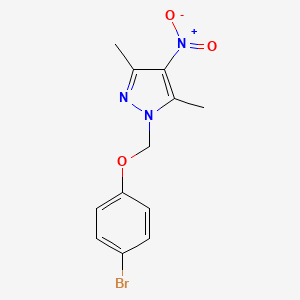

1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Description

1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a pyrazole-based compound with the molecular formula C₁₂H₁₂BrN₃O₃ and a molecular weight of 326.15 g/mol . The structure features a pyrazole ring substituted with two methyl groups (positions 3 and 5), a nitro group (position 4), and a 4-bromo-phenoxymethyl moiety at position 1. Key physicochemical properties include a calculated XLogP3 of 3.3 (indicating moderate lipophilicity) and a polar surface area (PSA) of 72.9 Ų . This compound is primarily utilized as a building block in organic synthesis, particularly for pharmaceuticals and intermediates, as evidenced by its commercial availability through suppliers like CymitQuimica and LEAP CHEM CO., LTD. .

Properties

IUPAC Name |

1-[(4-bromophenoxy)methyl]-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O3/c1-8-12(16(17)18)9(2)15(14-8)7-19-11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIQKCZBQVFNBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1COC2=CC=C(C=C2)Br)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601190810 | |

| Record name | 1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001519-06-7 | |

| Record name | 1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Bromo-phenoxymethyl Group: This step involves the reaction of the pyrazole core with 4-bromo-phenoxymethyl chloride in the presence of a base such as potassium carbonate.

Nitration: The final step is the nitration of the pyrazole ring using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Substitution: Derivatives with different functional groups replacing the bromo group.

Reduction: 1-(4-Amino-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole.

Oxidation: 1-(4-Bromo-phenoxymethyl)-3,5-dicarboxylic acid-4-nitro-1H-pyrazole.

Scientific Research Applications

1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which 1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromo-phenoxymethyl group can enhance its binding affinity, while the nitro group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Substituents on the pyrazole ring significantly influence the compound’s properties and applications. Below is a comparison with structurally related derivatives:

Notes:

- The 4-fluoro-phenethyl derivative (GLUT1 inhibitor) exhibits reduced lipophilicity (lower XLogP3) compared to the brominated target compound, likely due to the smaller fluorine atom and lack of an ether oxygen .

- The chloro-methyl-phenoxymethyl analogue (discontinued) highlights how halogen substitution (Br vs. Cl) and methyl positioning affect molecular weight and commercial viability .

Derivatives with Different Pyrazole Core Modifications

Modifications to the pyrazole core or adjacent functional groups alter reactivity and applications:

Notes:

- The pyrazol-3-one derivatives (e.g., Example 5.23 ) feature a ketone group, increasing polarity and enabling distinct reactivity in coupling reactions.

- The 4-nitrophenyl analogue lacks the phenoxymethyl chain, simplifying the structure but reducing steric bulk .

Impact of Substituents on Physicochemical Properties

- Lipophilicity (XLogP3): The target compound’s bromophenoxymethyl group contributes to higher lipophilicity (XLogP3 = 3.3) compared to analogues with smaller halogens (e.g., fluorine) or non-aromatic substituents .

- Polar Surface Area (PSA) : All nitro- and oxygen-containing derivatives (e.g., target compound, GLUT1 inhibitor) share similar PSA values (~68–73 Ų), suggesting comparable solubility profiles .

- Molecular Weight : Bromine’s atomic mass significantly increases the target compound’s molecular weight (326.15 vs. 263.27 for the fluoro analogue) .

Biological Activity

1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN3O2, with a molecular weight of approximately 303.15 g/mol. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H12BrN3O2 |

| Molecular Weight | 303.15 g/mol |

| CAS Number | Not available |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole compounds, including those similar to this compound, which showed promising activity against bacterial strains such as E. coli and S. aureus . The presence of the bromine atom and the nitro group in the structure may enhance its interaction with microbial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in vitro . In animal models, these compounds exhibited reductions in edema and inflammatory responses comparable to standard anti-inflammatory drugs such as indomethacin.

Anticancer Properties

The anticancer activity of pyrazole derivatives has been explored extensively. Some studies have reported that modifications to the pyrazole ring can lead to enhanced cytotoxicity against various cancer cell lines . The nitro group in this compound may play a crucial role in its mechanism of action by inducing apoptosis in cancer cells.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Reactive Oxygen Species (ROS) Modulation: The nitro group can participate in redox reactions, potentially leading to increased oxidative stress in target cells.

- Receptor Interaction: The phenoxy group may facilitate binding to various biological receptors, modulating their activity and downstream signaling pathways.

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives:

- Antimicrobial Testing: A series of synthesized pyrazoles were tested against E. coli and S. aureus, revealing that certain structural modifications significantly enhanced antimicrobial potency .

- Anti-inflammatory Studies: In vivo experiments demonstrated that compounds similar to this compound reduced inflammation markers in carrageenan-induced edema models .

- Cytotoxicity Assays: In vitro assays showed that pyrazole derivatives induced apoptosis in various cancer cell lines at micromolar concentrations .

Q & A

Q. [Basic] What are the established synthetic routes for 1-(4-Bromo-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole?

The compound is typically synthesized via a multi-step process. One method involves coupling 4-bromo-phenoxymethyl derivatives with pre-functionalized pyrazole intermediates. For example, brominated pyrazole precursors are reacted with phenoxymethyl halides under reflux in polar aprotic solvents like DMF or acetonitrile, often using sodium hydride as a base to deprotonate reactive sites. Catalysts such as palladium complexes may enhance cross-coupling efficiency. Post-synthetic nitration at the 4-position of the pyrazole ring is achieved using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration. Yield optimization (60–75%) requires precise stoichiometry and inert atmospheres .

Q. [Basic] What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : and NMR identify substituent patterns (e.g., methyl groups at 3,5-positions, bromophenoxymethyl linkage). Aromatic protons appear as doublets (δ 7.2–7.6 ppm), while nitro groups deshield adjacent protons.

- IR : Stretching vibrations for NO (~1520 cm) and C-Br (~600 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 340.02).

- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the pyrazole and bromophenoxymethyl groups, with SHELX software refining crystal structures .

Q. [Basic] How is the purity of this compound assessed during synthesis?

Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, ethyl acetate/hexane eluent). Melting point analysis (e.g., 127–130°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) are standard. Recrystallization from ethanol/water mixtures improves purity to >95% .

Advanced Research Questions

Q. [Advanced] How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Side reactions (e.g., dehalogenation or nitro-group reduction) are minimized by:

- Using anhydrous solvents (DMF, THF) to prevent hydrolysis.

- Lowering nitration temperatures to avoid ring decomposition.

- Incorporating radical scavengers (e.g., BHT) during bromination. Statistical optimization via Design of Experiments (DoE) evaluates factors like temperature, catalyst loading, and reaction time. Response surface methodology identifies optimal conditions (e.g., 65°C, 12 h) for maximal yield .

Q. [Advanced] What computational strategies predict the compound’s bioactivity and binding modes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Pharmacophore mapping identifies critical motifs: the nitro group as a hydrogen-bond acceptor and bromophenoxymethyl as a hydrophobic anchor. QSAR models correlate substituent electronegativity (Hammett σ values) with anti-inflammatory IC data. DFT calculations (B3LYP/6-31G*) optimize geometries for docking accuracy .

Q. [Advanced] How do crystallographic data resolve contradictions in reported biological activities?

Conflicting bioactivity data (e.g., COX-2 inhibition vs. cytotoxicity) are analyzed by correlating crystal structures with assay conditions. For instance, variations in binding pocket hydration or protonation states (pH-dependent studies) explain discrepancies. SHELXL-refined structures reveal conformational flexibility in the phenoxymethyl group, affecting target affinity. Meta-analyses of IC values across studies identify outliers due to solvent effects (DMSO vs. aqueous buffers) .

Q. [Advanced] What methodologies assess the compound’s stability under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Forced degradation (acid/base/oxidative stress) identifies labile sites: the nitro group degrades under UV light, while the C-Br bond is susceptible to nucleophilic attack. LC-MS/MS detects degradation products (e.g., de-brominated analogs). Arrhenius plots extrapolate shelf-life at 25°C .

Q. [Advanced] How is structure-activity relationship (SAR) explored for nitro-group modifications?

SAR studies replace the nitro group with cyano, amino, or trifluoromethyl moieties. Biological assays (e.g., NF-κB inhibition) compare derivatives. Nitro-to-amine reduction (via catalytic hydrogenation) retains activity but alters solubility. Free-energy perturbation (FEP) calculations quantify binding energy changes, guiding rational design .

Q. [Advanced] What experimental designs validate the compound’s mechanism of action in enzymatic assays?

Competitive inhibition assays (e.g., COX-2) use varying substrate (arachidonic acid) and inhibitor concentrations. Lineweaver-Burk plots distinguish competitive/non-competitive binding. Fluorescence quenching (Stern-Volmer analysis) measures binding constants. CRISPR-edited cell lines (e.g., COX-2 knockout) confirm target specificity .

Q. [Advanced] How are toxicity profiles evaluated in preclinical models?

In vitro assays (MTT, Ames test) screen for acute toxicity and mutagenicity. Zebrafish embryos (FET assay) assess developmental toxicity. HepG2 cells measure CYP450 inhibition. In silico tools (ProTox-II) predict hepatotoxicity and endocrine disruption. Dose-response curves (Hill slopes) quantify safety margins .

Q. [Advanced] What strategies resolve spectral overlaps in complex reaction mixtures?

2D NMR (HSQC, HMBC) distinguishes overlapping signals. GC-MS deconvolutes co-eluting peaks via selective ion monitoring (SIM). Multivariate analysis (PCA) of IR spectra identifies contaminant fingerprints. Cryoprobes enhance sensitivity for low-concentration intermediates .

Q. [Advanced] How is regioselectivity controlled during functionalization of the pyrazole ring?

Directed ortho-metalation (DoM) with LDA or TMPLi directs electrophiles to the 4-position. Steric effects from 3,5-dimethyl groups block alternative sites. Computational NBO analysis predicts charge distribution, guiding reagent choice (e.g., soft electrophiles for nitro-group adjacent positions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.